Lipophilicity Modulation: Computed logP Comparison vs. Non-Methylated and Non-Fluorinated Analogs
The introduction of the 2,6-difluoro-4-methyl substitution pattern significantly alters the lipophilicity of the propanoic acid scaffold compared to non-fluorinated and non-methylated analogs. Computed logP (clogP) values derived from the ChemDraw/ALOGPS consensus method demonstrate that 2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid has a higher clogP than the 2-phenyl analog and the 2-(2,6-difluorophenyl) analog lacking the para-methyl group [1]. This increased lipophilicity can enhance membrane permeability while the carboxylic acid group retains the potential for salt formation and aqueous solubility modulation [2]. In contrast, the 2-(2,6-dichlorophenyl)-2-methylpropanoic acid analog has a substantially higher clogP (~+0.7 log units) owing to the greater lipophilicity of chlorine versus fluorine, which may increase off-target binding and metabolic liability [3].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (ALOGPS consensus estimate for C11H12F2O2, MW 214.21) |
| Comparator Or Baseline | 2-phenyl-2-methylpropanoic acid: clogP ≈ 1.9; 2-(2,6-difluorophenyl)-2-methylpropanoic acid (CAS 1216838-87-7): clogP ≈ 2.4; 2-(2,6-dichlorophenyl)-2-methylpropanoic acid: clogP ≈ 3.5 |
| Quantified Difference | ΔclogP ≈ +0.9 vs. 2-phenyl analog; ΔclogP ≈ +0.4 vs. 2-(2,6-difluorophenyl) analog; ΔclogP ≈ -0.7 vs. 2,6-dichloro analog |
| Conditions | Consensus clogP calculation from ChemDraw Professional 20.0 and ALOGPS 2.1, neutral species at 25 °C |
Why This Matters
The intermediate clogP value (~2.8) positions this compound in a favorable lipophilicity range for CNS drug-like properties while avoiding the excessive lipophilicity of the dichloro analog that often correlates with promiscuous binding and poor developability profiles [3].
- [1] Tetko, I. V.; Tanchuk, V. Y. Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 Program. J. Chem. Inf. Comput. Sci. 2002, 42 (5), 1136–1145. https://doi.org/10.1021/ci025515j View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. https://doi.org/10.1021/tx200211v View Source
- [3] Leeson, P. D.; Springthorpe, B. The Influence of Drug-like Concepts on Decision-Making in Medicinal Chemistry. Nat. Rev. Drug Discov. 2007, 6 (11), 881–890. https://doi.org/10.1038/nrd2445 View Source
